molecular formula C17H19N3O7S B2386131 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate CAS No. 1351614-24-8

4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate

Cat. No.: B2386131
CAS No.: 1351614-24-8
M. Wt: 409.41
InChI Key: CEUZSZWDKBBJLH-UHFFFAOYSA-N
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Description

4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene derivatives, followed by their coupling with piperazine. The final step involves the formation of the oxalate salt. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF. Reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would ensure consistency and yield. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving piperazine derivatives.

    Medicine: Potential use as a pharmacophore in drug design for targeting specific receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding through π-π interactions, while the piperazine moiety could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide
  • N-(thiophen-2-yl)piperazine-1-carboxamide
  • 4-(2-(thiophen-2-yl)-2-oxoethyl)piperazine-1-carboxamide

Uniqueness

4-(2-(furan-2-yl)-2-oxoethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide oxalate is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. This dual functionality can enhance its versatility in various applications compared to compounds with only one of these rings.

Properties

IUPAC Name

4-[2-(furan-2-yl)-2-oxoethyl]-N-thiophen-2-ylpiperazine-1-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S.C2H2O4/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2,(H,16,20);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZSZWDKBBJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NC3=CC=CS3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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